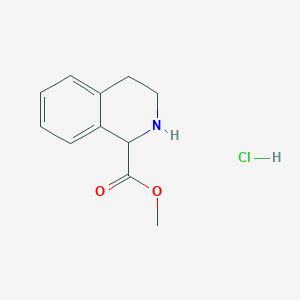

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Übersicht

Beschreibung

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound belonging to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and is found in various natural products and synthetic derivatives.

Wirkmechanismus

Target of Action

The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (1MeTIQ) is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors . Dopamine receptors play a crucial role in regulating various brain functions, including mood, reward, and motor control.

Mode of Action

1MeTIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine . It also reduces the production of free radicals and shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . Furthermore, 1MeTIQ inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities .

Biochemical Pathways

The compound affects the dopamine metabolic pathway by inhibiting the formation of DOPAC and shifting the catabolism of dopamine toward COMT-dependent O-methylation . This results in increased levels of dopamine in the brain . The inhibition of MAO-A and B enzymes also contributes to the increase in monoamine neurotransmitter levels .

Pharmacokinetics

It is known that following systemic administration in rats, 1metiq produces effects similar to imipramine , suggesting it has good bioavailability.

Result of Action

The molecular and cellular effects of 1MeTIQ’s action include increased levels of dopamine and other monoamine neurotransmitters in the brain . This leads to neuroprotective effects and the ability to antagonize the behavioral syndrome produced by neurotoxins . It also exhibits antidepressant-like effects .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of 1MeTIQ are not detailed in the search results, it is known that endogenous substances like 1MeTIQ can have their effects modulated by various factors, including the physiological state of the organism, presence of other substances, and environmental stressors

Biochemische Analyse

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .

Cellular Effects

This compound has been found to have significant neuroprotective activity . It can interact with agonistic conformation of dopamine (DA) receptors . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . It also has free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Temporal Effects in Laboratory Settings

It has been reported that this compound demonstrates significant neuroprotective activity .

Dosage Effects in Animal Models

In animal models, this compound has been found to produce an antidepressant-like effect similar to the effect of imipramine

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .

Vorbereitungsmethoden

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to produce the tetrahydroisoquinoline structure . Industrial production methods may involve the use of reducing agents like sodium borohydride or catalytic hydrogenation to achieve the desired product .

Analyse Chemischer Reaktionen

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the C(1) position, using multicomponent reactions.

Common reagents and conditions used in these reactions include dehydrating agents like phosphorus oxychloride and zinc chloride for cyclization reactions . Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

MTHIQ serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents. The compound's structural characteristics allow for modifications that can enhance efficacy and reduce side effects in pain management therapies .

Pharmacological Activities

Research indicates that MTHIQ and its analogs exhibit a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. These properties make it a candidate for developing treatments for chronic pain conditions and neurodegenerative diseases such as Alzheimer's and Parkinson's .

Neuroscience Research

Neuroprotection Studies

MTHIQ is utilized in neuroscience research to investigate its neuroprotective effects against neurodegenerative disorders. Studies have shown that compounds derived from MTHIQ can help mitigate neuronal damage and promote cell survival in models of neurodegeneration .

Exploration of Mechanisms

The compound aids researchers in understanding the underlying mechanisms of neurodegenerative diseases. By studying MTHIQ's interactions with neuronal pathways, scientists can develop targeted therapies that address the root causes of these conditions .

Organic Synthesis

Versatile Synthetic Applications

In organic chemistry, MTHIQ is valuable for constructing complex molecules. Its unique structure facilitates various synthetic routes, including the Pictet–Spengler reaction, which is commonly used to synthesize tetrahydroisoquinoline derivatives .

Development of Novel Compounds

Chemists are leveraging MTHIQ to develop new materials with unique properties. Its ability to serve as a building block in organic synthesis allows for the creation of compounds with potential applications across multiple industries, including pharmaceuticals and materials science .

Biochemical Studies

Role in Enzyme Interaction Studies

MTHIQ plays a significant role in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. These studies are crucial for drug discovery as they provide insights into how potential drugs interact with biological systems .

Natural Product Synthesis

The compound is also involved in synthesizing natural products, contributing to the development of herbal medicines and dietary supplements. Its derivatives may offer health benefits that align with traditional medicinal practices .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs; enhances pain management options. |

| Neuroscience Research | Investigates neuroprotective effects; explores mechanisms of neurodegenerative diseases. |

| Organic Synthesis | Used for constructing complex molecules; facilitates novel compound development. |

| Biochemical Studies | Aids in enzyme interaction studies; contributes to understanding metabolic pathways. |

| Natural Product Synthesis | Involved in synthesizing herbal medicines; supports traditional medicinal practices. |

Case Study 1: Neuroprotective Effects

A study published in Medicinal Chemistry Perspectives highlighted the neuroprotective properties of MTHIQ derivatives against oxidative stress-induced neuronal damage. The findings suggest that these compounds could be developed into therapeutic agents for treating Alzheimer's disease .

Case Study 2: Analgesic Development

Research conducted on MTHIQ analogs demonstrated their effectiveness as analgesics in animal models. The study indicated a significant reduction in pain responses compared to control groups, supporting further exploration into their clinical applications .

Vergleich Mit ähnlichen Verbindungen

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antiaddictive properties.

1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, found in various natural products.

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride: Another derivative with similar structural properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Biologische Aktivität

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (1MeTIQ) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and antidepressant effects. This article delves into the biological activity of 1MeTIQ by exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Target Receptors

1MeTIQ primarily targets dopamine (DA) receptors in the brain. By inhibiting the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) —a major dopamine metabolite—it alters dopamine metabolism and enhances neurotransmitter levels. This action is significant for its potential therapeutic applications in neurodegenerative diseases and depression.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of Monoamine Oxidase (MAO) : 1MeTIQ inhibits MAO, an enzyme responsible for the degradation of neurotransmitters, thereby increasing levels of monoamines like dopamine.

- Dopamine Metabolism : It shifts dopamine catabolism towards catechol-O-methyltransferase (COMT) dependent pathways, further enhancing dopamine availability.

Pharmacokinetics

In animal studies, particularly in rats, 1MeTIQ exhibits pharmacokinetic properties similar to those of imipramine, a well-known antidepressant. Following systemic administration, it has been shown to produce significant increases in dopamine and other monoamine neurotransmitters in the brain.

Neuroprotective Effects

1MeTIQ has demonstrated significant neuroprotective activity in various models. Its ability to inhibit oxidative stress and apoptosis in neuronal cells positions it as a potential candidate for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Antidepressant-Like Effects

Research indicates that 1MeTIQ exhibits antidepressant-like effects comparable to imipramine. In behavioral models of depression, it has been shown to reduce despair behaviors and enhance locomotor activity .

Study on Neuroprotection

A study highlighted the neuroprotective effects of 1MeTIQ against neurotoxic agents. In vitro experiments showed that treatment with 1MeTIQ significantly reduced cell death in neuronal cultures exposed to oxidative stressors .

Antidepressant Activity

In a controlled study involving animal models, administration of 1MeTIQ resulted in a marked decrease in immobility time in the forced swim test, indicating its potential as an antidepressant agent. The study also reported a dose-dependent effect with optimal results observed at moderate dosages .

Comparative Biological Activity Table

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Neuroprotection | Inhibition of oxidative stress | Significant reduction in cell death |

| Antidepressant | Modulation of dopamine levels | Comparable to imipramine |

| MAO Inhibition | Increased monoamine availability | Enhances neurotransmitter action |

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWUNNVFNAJVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212958-77-5 | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.